eicosanoyl-EA

Cannabinoid Receptor Pharmacology Endocannabinoid System Receptor Binding Assay

Researchers using anandamide (AEA) face confounding CB1/CB2 signaling and rapid FAAH-mediated degradation. Eicosanoyl-EA (C20:0) is a fully saturated, CB1/CB2-inactive NAE control that eliminates these variables. • Zero CB1 binding - does not bind murine CB1 receptor; ideal negative/vehicle control for cannabinoid signaling studies • FAAH-resistant - not a substrate for fatty acid amide hydrolase; stable in prolonged in vitro assays without confounding arachidonic acid metabolite generation • Non-endogenous - absent from human metabolome; suitable as internal standard or process control for lipidomics workflows ≥98% purity, crystalline solid. Ambient shipping, global delivery.

Molecular Formula C22H45NO2
Molecular Weight 355.6 g/mol
CAS No. 94421-69-9
Cat. No. B024454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameeicosanoyl-EA
CAS94421-69-9
SynonymsN-Arachidoylethanolamine
Molecular FormulaC22H45NO2
Molecular Weight355.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)NCCO
InChIInChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h24H,2-21H2,1H3,(H,23,25)
InChIKeyAUJVQJHODMISJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eicosanoyl-EA (Arachidoyl Ethanolamide, CAS 94421-69-9): Baseline Compound Profile for Research and Industrial Procurement


Eicosanoyl-EA (Arachidoyl Ethanolamide), CAS 94421-69-9, is a saturated N-acylethanolamine derived from eicosanoic acid (arachidic acid, C20:0) and ethanolamine . It is the fully saturated counterpart to the endogenous polyunsaturated endocannabinoid anandamide (AEA; C20:4, n-6), sharing an identical carbon backbone but differing critically in the presence and number of double bonds (zero versus four cis double bonds) [1]. This structural difference fundamentally alters its biological profile: Eicosanoyl-EA lacks classical cannabinoid receptor (CB1/CB2) activity and does not serve as a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA hydrolysis [2].

Why Eicosanoyl-EA (CAS 94421-69-9) Cannot Be Substituted by Anandamide (AEA) or Other N-Acylethanolamines in Research and Development


Generic substitution among N-acylethanolamines (NAEs) is scientifically invalid due to profound, chain length- and saturation-dependent differences in molecular pharmacology. Eicosanoyl-EA is a saturated C20:0 compound, whereas its closest structural analog, the endogenous endocannabinoid anandamide (AEA), is a polyunsaturated C20:4, n-6 molecule [1]. This variance in acyl chain saturation dictates receptor engagement: Eicosanoyl-EA does not bind to the murine CB1 receptor and does not compete with anandamide as a substrate for FAAH [2]. In stark contrast, AEA is a well-characterized partial agonist at CB1 and CB2 receptors (CB1 Ki ≈ 52 nM, CB2 Ki ≈ 1930 nM) and is rapidly hydrolyzed by FAAH . Consequently, substituting Eicosanoyl-EA for AEA would introduce confounding cannabinoid receptor signaling and FAAH-mediated metabolic instability, fundamentally altering experimental outcomes [2].

Quantitative Differentiation Guide: Eicosanoyl-EA (CAS 94421-69-9) vs. Anandamide (AEA), 2-AG, and Other NAEs


Cannabinoid Receptor (CB1) Binding Affinity: Eicosanoyl-EA (C20:0) vs. Anandamide (AEA, C20:4, n-6)

Eicosanoyl-EA exhibits a complete absence of binding to the murine CB1 receptor, a critical and quantifiable differentiation from anandamide (AEA). This functional distinction stems from the saturation of the C20 fatty acyl chain, rendering it devoid of classical cannabinoid receptor activity [1].

Cannabinoid Receptor Pharmacology Endocannabinoid System Receptor Binding Assay

Enzymatic Stability: Eicosanoyl-EA (C20:0) vs. Anandamide (AEA, C20:4, n-6) and 2-Arachidonoylglycerol (2-AG)

Eicosanoyl-EA does not compete with anandamide as a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA hydrolysis [1]. In contrast, anandamide (AEA) is a known substrate for FAAH, and 2-arachidonoylglycerol (2-AG) is hydrolyzed by FAAH at a rate approximately 50-fold higher than AEA in rat cerebellar membranes [2].

Metabolic Stability Fatty Acid Amide Hydrolase (FAAH) Endocannabinoid Catabolism

Chemical Stability: Eicosanoyl-EA (Saturated) vs. Anandamide (Polyunsaturated)

The fully saturated C20:0 acyl chain of Eicosanoyl-EA confers intrinsic chemical stability against oxidation and isomerization. This contrasts sharply with the polyunsaturated AEA (C20:4, n-6) and 2-AG (C20:4), which possess four cis-double bonds. Polyunsaturated lipids are highly susceptible to autoxidation and enzymatic oxygenation by cyclooxygenase-2 (COX-2), lipoxygenases (LOX), and cytochrome P450 enzymes, yielding a complex array of bioactive metabolites [1]. 2-AG also undergoes rapid non-enzymatic acyl migration (isomerization) to form 1(3)-arachidonoyl-sn-glycerol, which further complicates experimental interpretation [2].

Compound Stability Oxidative Degradation Lipid Peroxidation

Solubility Profile: Eicosanoyl-EA vs. Palmitoyl Ethanolamide (PEA, C16:0) - Implications for In Vitro Formulation

Eicosanoyl-EA exhibits limited solubility in DMSO, with reported values of approximately 4 mg/mL (~13.4 mM) requiring sonication and heating for dissolution . Another data source indicates solubility of 10 mg/mL in DMF and 20 mg/mL in DMSO . In contrast, the shorter-chain saturated analog Palmitoyl Ethanolamide (PEA, C16:0) demonstrates higher solubility in DMSO, ranging from 10 mM to 20 mM . This reduced solubility of Eicosanoyl-EA is a direct consequence of its longer C20 acyl chain, which enhances hydrophobic interactions and can present formulation challenges for in vitro studies.

Compound Formulation DMSO Solubility In Vitro Assay

Optimal Research and Industrial Application Scenarios for Eicosanoyl-EA (CAS 94421-69-9) Based on Quantitative Evidence


A Negative Control for Cannabinoid Receptor (CB1/CB2) Activation Assays

Given its complete lack of binding to the murine CB1 receptor, Eicosanoyl-EA is ideally suited as a negative or vehicle control in experiments designed to assess CB1/CB2 receptor activation. It shares the same core N-acylethanolamine structure as AEA but lacks the pharmacological activity, allowing researchers to control for any non-specific lipid effects of the vehicle or scaffold without confounding cannabinoid receptor signaling [1].

Investigating Non-CB1/CB2, 'Entourage' or Receptor-Independent Effects of Saturated N-Acylethanolamines

The evidence confirms that Eicosanoyl-EA is devoid of classical CB1/CB2 activity and is not metabolized by FAAH [1]. This makes it a valuable tool for investigating the non-canonical pharmacology of saturated NAEs, including potential interactions with other receptors (e.g., GPR55, PPARs, TRP channels) or direct membrane effects. Using Eicosanoyl-EA allows for the study of these mechanisms in isolation from the dominant CB1/CB2 pathways triggered by AEA and 2-AG [1].

Internal Standard or Control for Lipidomics and Metabolomics Workflows

Eicosanoyl-EA is not a naturally occurring metabolite in humans [1]. This non-endogenous nature, combined with its chemical stability and structural similarity to endogenous NAEs like AEA, makes it an excellent candidate for use as an internal standard or process control in targeted or untargeted lipidomics and metabolomics studies. Its presence can be used to monitor sample preparation recovery, instrument performance, and normalization across samples without interfering with the detection and quantification of endogenous species [1].

A Metabolically Stable Scaffold for In Vitro Studies Requiring Sustained Exposure

The resistance of Eicosanoyl-EA to hydrolysis by FAAH, the primary enzyme responsible for AEA degradation [1], makes it a superior choice for long-term in vitro assays (e.g., chronic exposure studies, prolonged cell culture treatments). This property minimizes the experimental variability introduced by enzymatic degradation and the confounding effects of downstream metabolites (e.g., arachidonic acid and its eicosanoid derivatives), which are a significant concern when using AEA or 2-AG [2].

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